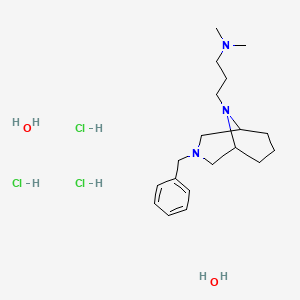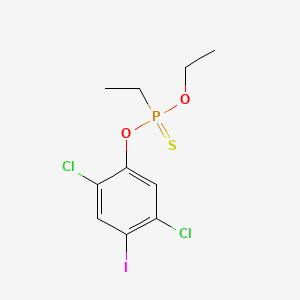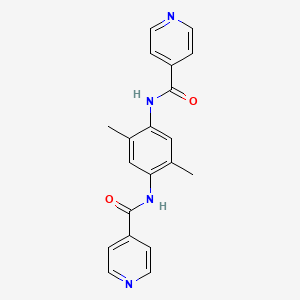
N,N'-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide: is an organic compound with the molecular formula C20H18N4O2 It is a derivative of isonicotinamide and features a phenylene core substituted with two methyl groups and two isonicotinamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,5-dimethyl-1,4-phenylenediamine and isonicotinoyl chloride hydrochloride.
Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) with triethylamine as a base.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of amide groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the amide groups are replaced by other functional groups.
Scientific Research Applications
Chemistry:
Ligand Synthesis: N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide is used as a ligand in coordination chemistry to form metal complexes.
Polymer Science: It serves as a monomer or cross-linking agent in the synthesis of functional polymers.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry:
Mechanism of Action
The mechanism of action of N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and π-π interactions. These interactions facilitate the formation of stable complexes and materials with desired properties .
Comparison with Similar Compounds
N,N’-(1,4-Phenylene)diisonicotinamide: Similar structure but without the methyl groups, leading to different physical and chemical properties.
N,N’-Bis(4-pyridylformamide)-1,4-benzenediamine: Another derivative with different substituents on the phenylene core.
Uniqueness:
N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide is unique due to the presence of methyl groups, which influence its steric and electronic properties, making it suitable for specific applications in material science and medicinal chemistry .
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2,5-dimethyl-4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-13-11-18(24-20(26)16-5-9-22-10-6-16)14(2)12-17(13)23-19(25)15-3-7-21-8-4-15/h3-12H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
DRJUZBOVBDMERL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)C)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


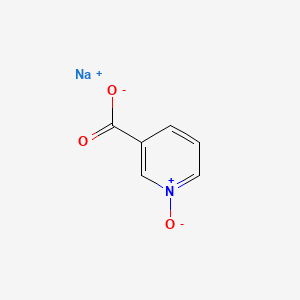


![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
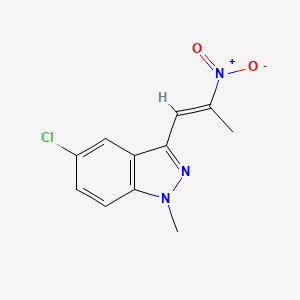

![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
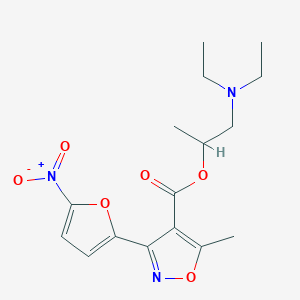
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
